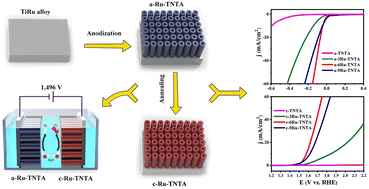Preparation of Ru-doped TiO2 nanotube arrays through anodizing TiRu alloys for bifunctional HER/OER electrocatalysts†
Nanoscale Pub Date: 2023-10-31 DOI: 10.1039/D3NR03831A
Abstract
In this research, Ru-doped TiO2 nanotube arrays (Ru-TNTA) were prepared by anodizing TiRu alloys, and the effects of annealing temperature, Ru content and test temperature on their performances for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) were investigated. The results show that the unannealed Ru-TNTA (a-Ru-TNTA) exhibits superior activity for the HER, and the Ru-TNTA annealed at 450 °C (c-Ru-TNTA) shows excellent activity for the OER. The Ru content of TiRu impacts the electrochemically active surface area (ECSA) and the charge transfer resistance (Rct) significantly. When the Ru content of Ru-TNTA is 6%, its performance is optimal. Moreover, the electrocatalytic activity of Ru-TNTA improves with increasing test temperature, and the overpotentials of a-Ru-TNTA and c-Ru-TNTA at 80 °C are 19 mV and 227 mV (10 mA cm−2), respectively. Ru-TNTA exhibits excellent electrocatalytic performance for water splitting and good stability, which provides a new idea for the preparation of advanced bifunctional electrocatalysts for water splitting.


Recommended Literature
- [1] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [2] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [3] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [4] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
- [5] miR-497 regulates fatty acid synthesis via LATS2 in bovine mammary epithelial cells†
- [6] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [7] Metals
- [8] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [9] Courses
- [10] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†

Journal Name:Nanoscale
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 11016-71-0









